Cerium(IV) ammonium nitrate

Descripción general

Descripción

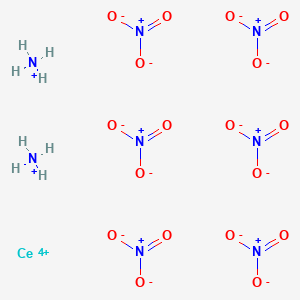

Cerium(IV) ammonium nitrate, also known as diammonium cerium(IV) nitrate, is an inorganic compound with the chemical formula (NH₄)₂[Ce(NO₃)₆]. This compound appears as orange-red crystals and is highly soluble in water. It is widely recognized for its strong oxidizing properties and is commonly used in organic synthesis and quantitative analysis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cerium(IV) ammonium nitrate is typically synthesized by dissolving cerium(III) oxide (Ce₂O₃) in hot and concentrated nitric acid (HNO₃). The resulting solution is then treated with ammonium nitrate (NH₄NO₃) to precipitate the this compound crystals .

Industrial Production Methods: In industrial settings, this compound is produced by adding cerium hydroxide to a solution of nitric acid and ammonium nitrate. The mixture is then heated to facilitate the formation of the desired compound, which is subsequently crystallized and separated from the solution .

Análisis De Reacciones Químicas

Types of Reactions: Cerium(IV) ammonium nitrate primarily undergoes oxidation reactions due to its strong oxidizing nature. It can oxidize a variety of functional groups, including alcohols, phenols, ethers, and C-H bonds .

Common Reagents and Conditions:

Oxidation of Alcohols: this compound can oxidize secondary alcohols to ketones and benzylic alcohols to aldehydes.

Oxidation of Sulfides: Sulfides can be oxidized to sulfoxides using this compound and sodium bromate as the primary oxidant.

Major Products:

Ketones and Aldehydes: From the oxidation of secondary and benzylic alcohols.

Sulfoxides: From the oxidation of sulfides.

Aplicaciones Científicas De Investigación

Cerium(IV) ammonium nitrate has a wide range of applications in scientific research:

Mecanismo De Acción

Cerium(IV) ammonium nitrate acts as a one-electron oxidizing agent. It facilitates oxidative addition reactions of electrophilic radicals to alkenes, enabling the formation of intermolecular and intramolecular carbon-carbon and carbon-heteroatom bonds . The cerium(IV) ion (Ce⁴⁺) is reduced to cerium(III) ion (Ce³⁺) during the redox process, which is often indicated by a color change from orange to pale yellow .

Comparación Con Compuestos Similares

Ammonium nitrate: A common oxidizing agent used in fertilizers and explosives.

Cerium(IV) oxide: Another cerium compound with strong oxidizing properties, used in catalytic converters and as a polishing agent.

Uniqueness: Cerium(IV) ammonium nitrate is unique due to its high solubility in water and its ability to act as a strong one-electron oxidizing agent. Its versatility in oxidizing a wide range of functional groups and its application in various fields, including organic synthesis, biology, and industry, make it a valuable compound .

Actividad Biológica

Cerium(IV) ammonium nitrate (CAN) is a compound that has garnered attention for its diverse biological activities and applications, particularly as a catalyst in organic synthesis and as an oxidizing agent. This article explores the biological activity of CAN, highlighting its mechanisms, applications, and relevant research findings.

Overview of this compound

This compound is a cerium salt that serves as a mild oxidant and Lewis acid in various organic reactions. Its solubility in water and eco-friendly nature make it a valuable reagent in green chemistry. CAN is often used in the synthesis of heterocycles and other complex organic molecules due to its ability to facilitate reactions under mild conditions .

Biological Activities

The biological activities of CAN can be categorized into several key areas:

1. Antimicrobial Activity:

- CAN exhibits antimicrobial properties, making it effective against various bacterial strains. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting potential applications in medical and industrial settings .

2. Anticancer Properties:

- Studies have shown that CAN can induce apoptosis in cancer cells. The mechanism involves the generation of reactive oxygen species (ROS), which leads to cell death. This property is particularly significant in developing new cancer therapies .

3. Antioxidant Activity:

- As an oxidizing agent, CAN plays a dual role by not only promoting oxidation reactions but also acting as an antioxidant under certain conditions. This property can help mitigate oxidative stress in biological systems, providing protective effects against cellular damage .

4. Catalytic Applications:

- CAN is widely recognized for its catalytic capabilities in organic synthesis. It facilitates reactions such as C-N bond formation and thiocyanation of aryl compounds, demonstrating its versatility as a catalyst .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of CAN against common pathogens. Results indicated that CAN had a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics, showcasing its potential as an alternative antimicrobial agent.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

Case Study 2: Anticancer Mechanism

In vitro studies on various cancer cell lines demonstrated that treatment with CAN resulted in a dose-dependent increase in apoptosis markers. Flow cytometry analysis revealed that cells treated with CAN showed increased annexin V staining, indicating early apoptosis.

| Concentration (µM) | % Apoptosis |

|---|---|

| 10 | 15 |

| 25 | 30 |

| 50 | 60 |

The biological activity of CAN can be attributed to several mechanisms:

- Oxidative Stress Induction: The generation of ROS upon interaction with biological molecules leads to cellular damage and apoptosis.

- Enzyme Inhibition: CAN can inhibit specific enzymes involved in cellular metabolism, disrupting normal physiological functions.

- Catalytic Reactions: By facilitating chemical transformations, CAN alters the bioavailability of various compounds, impacting biological pathways.

Propiedades

IUPAC Name |

diazanium;cerium(4+);hexanitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ce.6NO3.2H3N/c;6*2-1(3)4;;/h;;;;;;;2*1H3/q+4;6*-1;;/p+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMPZTFVPEKAKFH-UHFFFAOYSA-P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ce+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CeH8N8O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Orange solid, soluble in water; [Merck Index] | |

| Record name | Ceric ammonium nitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2080 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10139-51-2, 16774-21-3 | |

| Record name | Cerium(IV) ammonium nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010139512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cerate(2-), hexakis(nitrato-.kappa.O)-, ammonium (1:2), (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diammonium hexanitratocerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.100 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CERIC AMMONIUM NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U99S55ED6B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.